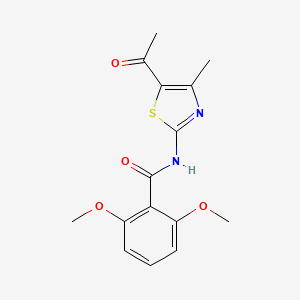![molecular formula C16H12Cl2N4O B5724775 2-(4-chlorophenyl)-4-[(5-chloropyridin-2-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B5724775.png)
2-(4-chlorophenyl)-4-[(5-chloropyridin-2-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-chlorophenyl)-4-[(5-chloropyridin-2-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one” is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-(4-chlorophenyl)-4-[(5-chloropyridin-2-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one” typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by the reaction of an appropriate hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazolone ring with a 4-chlorophenyl group, often using a halogenation reaction.
Formation of the iminomethyl group: This involves the condensation of the pyrazolone derivative with 5-chloropyridine-2-carbaldehyde under acidic conditions to form the iminomethyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyrazolone ring.
Reduction: Reduction reactions could target the iminomethyl group, converting it to an amine.
Substitution: The chlorophenyl and chloropyridinyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyrazolone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Antimicrobial Activity: Possible applications in the development of new antimicrobial agents.
Medicine
Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Dyes and Pigments: Applications in the synthesis of new dyes and pigments.
Mecanismo De Acción
The mechanism of action of “2-(4-chlorophenyl)-4-[(5-chloropyridin-2-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one” would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups.
Pyrazolone derivatives: Other pyrazolone-based compounds with different substituents.
Uniqueness
The unique combination of the chlorophenyl and chloropyridinyl groups, along with the iminomethyl linkage, distinguishes “2-(4-chlorophenyl)-4-[(5-chloropyridin-2-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one” from other similar compounds. This unique structure may confer specific biological activities or chemical reactivity that are not observed in other related compounds.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-4-[(5-chloropyridin-2-yl)iminomethyl]-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O/c1-10-14(9-20-15-7-4-12(18)8-19-15)16(23)22(21-10)13-5-2-11(17)3-6-13/h2-9,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTUGOISSRTJJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5724706.png)
![2-{[(4-Chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5724716.png)
![1-[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]AZEPANE](/img/structure/B5724718.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5724734.png)

![2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrazine](/img/structure/B5724747.png)
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)

![4-ethoxy-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5724771.png)
![N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724779.png)
![1-(2-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5724783.png)
![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B5724791.png)
